molecular formula C11H11NO7 B1473779 Dimethyl 4-methoxy-5-nitrophthalate CAS No. 856806-20-7

Dimethyl 4-methoxy-5-nitrophthalate

Cat. No. B1473779
M. Wt: 269.21 g/mol
InChI Key: ZGASGVVPYSDBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-methoxy-5-nitrophthalate, also known as DMMNP, is a synthetic chemical compound. It has a molecular formula of C11H11NO7 and an average mass of 269.207 Da .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-methoxy-5-nitrophthalate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

Dimethyl 4-methoxy-5-nitrophthalate has a molecular weight of 269.21 g/mol. Additional physical and chemical properties are not specified in the search results.

Scientific Research Applications

1. Nonlinear Optics

  • Application : The compound 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA), which has a similar structure, is used in nonlinear optics .
  • Method : The DTA crystal was synthesized and grown at room temperature using a slow evaporation technique with a mixed solvent of acetone and methanol .
  • Results : The DTA crystal showed high optical transparency of about 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm . The crystal can be used as a source material to exhibit green emission light .

2. Fluorescence Imaging

  • Application : 4-methoxy-naphthalimide PET fluorescent probes, which are structurally similar to the compound you mentioned, are used in fluorescence imaging .
  • Method : The addition of a 4-methoxy group to naphthalimide facilitates the construction of an electronic push-pull system in the fluorophore .
  • Results : The addition of the 4-methoxy group resulted in a bathochromic shift of absorption and fluorescence emission spectra of the probe, enhancing the molar extinction coefficient ε and fluorescence quantum yield Φf .

3. Therapeutic Applications of 5-Methoxy-N,N-Dimethyltryptamine

  • Application : 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has potential therapeutic applications .
  • Method : The compound is administered to individuals, and its effects on various mental health outcomes are observed .
  • Results : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

4. Clinical Pharmacology of 5-Methoxy-N,N-Dimethyltryptamine

  • Application : 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has potential therapeutic applications .
  • Method : The compound is administered to individuals, and its effects on various mental health outcomes are observed .
  • Results : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl 4-nitrophthalate, indicates that the product causes burns of eyes, skin, and mucous membranes. It reacts violently with water, is flammable, and containers may explode when heated . It’s important to note that these hazards may not be identical for Dimethyl 4-methoxy-5-nitrophthalate, but they provide some insight into potential risks.

properties

IUPAC Name

dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGASGVVPYSDBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743542
Record name Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-methoxy-5-nitrophthalate

CAS RN

856806-20-7
Record name Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-methoxy-5-nitrophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.